1,2-Phenanthrenequinone
Overview
Description
1,2-Phenanthrenequinone is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H8O2. It is an orange, water-insoluble solid that is commonly used in various chemical processes and applications. This compound is known for its unique structure, which consists of two ketone groups attached to a phenanthrene backbone. It is widely used in the synthesis of dyes, agrochemicals, preservatives, and as a ligand in metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Phenanthrenequinone can be synthesized through several methods, including:
Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using chromic acid in acetic acid.
Electrochemical Oxidation: Another method involves the electrochemical oxidation of phenanthrenequinone moieties-rich carbon materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using chromic acid or other strong oxidizing agents. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Phenanthrenequinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenanthrenequinone derivatives.
Aldol Condensation: It reacts with active methylene compounds in the presence of catalysts like iron(III) chloride to form furan annulated products.
Common reagents used in these reactions include chromic acid, sulfur dioxide, iron(III) chloride, and electron-rich alkenes. The major products formed from these reactions include phenanthrenehydroquinone, furan annulated products, and various phenanthrenequinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Phenanthrenequinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in electron transfer processes. In biological systems, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1,2-Phenanthrenequinone can be compared with other similar compounds such as:
9,10-Phenanthrenequinone: Both compounds are quinone derivatives of phenanthrene, but they differ in the position of the ketone groups.
Anthraquinone: Another quinone derivative, anthraquinone, is used in the production of dyes and as an intermediate in the synthesis of various chemicals.
Naphthoquinone: This compound is used in the synthesis of dyes, pharmaceuticals, and as an oxidizing agent.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
phenanthrene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOAVUHOIJMIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205913 | |
Record name | 1,2-Phenanthrenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-12-6 | |
Record name | 1,2-Phenanthrenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Phenanthrenequinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Phenanthrenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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